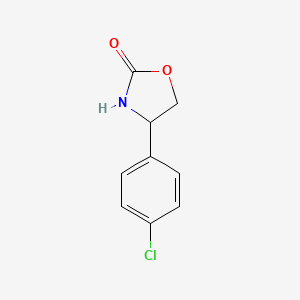

4-(4-Chlorophenyl)-2-oxazolidinone

Description

Significance of the Oxazolidinone Scaffold in Contemporary Medicinal Chemistry

The oxazolidinone scaffold is a critical pharmacophore in modern drug design, primarily due to its role in a novel class of antibiotics. nih.gov These synthetic antibacterial agents exhibit a unique mechanism of action, inhibiting the initiation of bacterial protein synthesis, which differentiates them from other protein synthesis inhibitors. This distinction makes them effective against various multidrug-resistant Gram-positive bacteria. ontosight.aiontosight.ai Beyond their antibacterial applications, oxazolidinone derivatives have been explored for a range of other therapeutic areas, including as antituberculosis, anticancer, and anti-inflammatory agents. nih.gov The structural rigidity and synthetic tractability of the oxazolidinone ring make it an attractive framework for the development of new chemical entities.

Overview of the 4-(4-Chlorophenyl) Moiety in Oxazolidinone Research

The incorporation of a 4-chlorophenyl group at the 4-position of the oxazolidinone ring can significantly influence the compound's biological activity. The presence of this moiety can impact factors such as molecular weight, solubility, and stability, which are crucial for its pharmacokinetic and pharmacodynamic profiles. ontosight.ai In the broader context of drug design, the 4-chlorophenyl group is a common substituent used to modulate the electronic and lipophilic properties of a molecule, potentially enhancing its interaction with biological targets. nih.gov Research into various 4-substituted phenyl-2-oxazolidinones has been a key area in the development of new therapeutic agents.

Historical Context and Evolution of Oxazolidinone-Based Research

The journey of oxazolidinone-based research began with the discovery of their antibacterial properties. The first member of this class to be approved for clinical use was Linezolid, which marked a significant advancement in the fight against resistant bacterial infections. nih.gov The success of Linezolid spurred further investigation into the oxazolidinone scaffold, leading to the development of second-generation compounds with improved potency and safety profiles. This ongoing research continues to explore the vast chemical space around the oxazolidinone core, aiming to address unmet medical needs.

Structure

3D Structure

Properties

CAS No. |

69776-88-1 |

|---|---|

Molecular Formula |

C9H8ClNO2 |

Molecular Weight |

197.62 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C9H8ClNO2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12) |

InChI Key |

LJJKHOWGJBUWOY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Chlorophenyl 2 Oxazolidinone and Its Derivatives

General Strategies for the Synthesis of 2-Oxazolidinones

The synthesis of the 2-oxazolidinone (B127357) core can be achieved through several established chemical reactions. One of the most common methods involves the reaction of a β-amino alcohol with phosgene (B1210022) or its equivalents. nih.gov However, this approach can be limited by the availability of the starting materials, sometimes requiring a pre-existing stereocenter on the β-amino alcohol before the ring is formed. nih.gov

Alternative strategies include the reaction of isocyanates with epoxides and the reaction of aziridines with carbon dioxide. nih.gov The cycloaddition of carbon dioxide, epoxides, and primary amines is another promising method as it utilizes readily available starting materials and incorporates CO2 into valuable compounds. researchgate.net However, this can require high pressure and the use of precious metal catalysts. researchgate.net

More recent developments have focused on overcoming these limitations. For instance, a palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides a route to 3-aryl-2-oxazolidinones. organic-chemistry.org The effectiveness of this reaction is highly dependent on the specific aryl bromides, phosphine (B1218219) ligands, bases, and solvents used. organic-chemistry.org Another approach involves the use of microwave irradiation in a chemical paste medium to synthesize 2-oxazolidinone derivatives from urea (B33335) and ethanolamine (B43304) reagents. organic-chemistry.org

The following table summarizes some of the general synthetic strategies for 2-oxazolidinones:

| Starting Materials | Reagents/Catalysts | Key Features |

| β-amino alcohol | Phosgene or equivalents | Common method, but can have starting material limitations. nih.gov |

| Isocyanates and Epoxides | - | Alternative to the β-amino alcohol method. nih.gov |

| Aziridines and Carbon Dioxide | Metal catalysts | Utilizes CO2, but may require high pressure. nih.govresearchgate.net |

| Aryl bromides and 2-oxazolidinones | Palladium catalyst, phosphine ligands, bases | Produces 3-aryl-2-oxazolidinones. organic-chemistry.org |

| Urea and Ethanolamine | Microwave irradiation, nitromethane | A microwave-assisted synthesis. organic-chemistry.org |

Stereoselective Synthesis of Chiral Oxazolidinones and 4-(4-Chlorophenyl)-2-oxazolidinone Analogues

The synthesis of chiral oxazolidinones, including analogues of this compound, is of significant interest due to their application as chiral auxiliaries in asymmetric synthesis. wikipedia.orgrsc.org

One effective approach combines an asymmetric aldol (B89426) reaction with a modified Curtius protocol, which uses an intramolecular ring closure to create a variety of 4,5-disubstituted oxazolidin-2-one building blocks. nih.gov This method has been successfully used to synthesize (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one. nih.gov

Another notable method involves the intramolecular cyclization of enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones, which are synthesized in high yields from various aziridine-2-methanols and phosgene. nih.gov The α-methylbenzyl group on the nitrogen can be easily removed to yield both enantiomers of 4-(chloromethyl)oxazolidinones. nih.gov

The Sharpless asymmetric dihydroxylation of O-allylcarbamates followed by intramolecular cyclization is another key strategy for the synthesis of 4-substituted 2-oxazolidinones. researchgate.net

Asymmetric Synthesis Approaches and Enantiomeric Purity

Asymmetric synthesis is crucial for producing enantiomerically pure oxazolidinones. The use of chiral auxiliaries is a reliable method for generating new chiral molecules with high enantiomeric enrichment. umanitoba.ca For example, a new chiral 4-substituted oxazolidin-2-one has been synthesized from L-tyrosine. umanitoba.ca

The enantiomeric purity of the products is a critical factor. For instance, the asymmetric dihydroxylation of allyl 4-methoxybenzoate (B1229959) using a specific catalyst system can yield the product with an enantiomeric excess (ee) of 98%. researchgate.net Similarly, the reaction of allyl N-phenylcarbamate with AD-mix-α and -β can produce the corresponding glycerol (B35011) 1-(N-phenylcarbamate) in quantitative yields and with an excellent enantioselectivity of over 99% ee. researchgate.net

Chiral Induction in Oxazolidinone Formation

Chiral induction is the process of transferring chirality from a chiral molecule to a new stereocenter. In the context of oxazolidinone synthesis, this is often achieved using chiral auxiliaries. Evans' oxazolidinones are a well-known class of chiral auxiliaries that are effective in directing stereoselective transformations. wikipedia.org For example, an acid chloride substrate can react with a chiral oxazolidinone to form an imide, and substituents at the 4 and 5 positions of the oxazolidinone ring then direct aldol reactions to the alpha position of the carbonyl group of the substrate. wikipedia.org

The N-(R)- or N-(S)-1-phenylethyl group has also been shown to be an efficient chiral auxiliary for the asymmetric induction at the 4- and 5-positions of the 4-oxazolin-2-one ring. nih.gov

Synthesis of Novel Oxazolidinone Hybrids and Conjugates Incorporating 4-(4-Chlorophenyl) Structural Elements

Research has also focused on the synthesis of novel hybrid molecules that incorporate the 4-(4-chlorophenyl) structural element into an oxazolidinone framework. For instance, a new methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate has been synthesized. researchgate.net This was achieved by reacting 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide with dimethyl acetylenedicarboxylate. researchgate.net

Another area of exploration is the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. nih.gov These compounds were synthesized via a three-component reaction of an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile, catalyzed by DABCO in ethanol. nih.gov

Optimization of Reaction Conditions for Oxazolidinone Synthesis

The efficiency of oxazolidinone synthesis can be significantly improved by optimizing reaction conditions. This includes the choice of catalysts, solvents, and temperature. For example, in the synthesis of N-substituted-4-methylene-oxazolidinones via the base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate, a new base-solvent system of triethylamine (B128534) in toluene (B28343) was found to be highly effective. researchgate.net

In another study, cerium dioxide nanoparticles were used as a catalyst for the synthesis of 2-oxazolidinone from urea and 2-aminoethanol under solvent-free conditions. researchgate.net By optimizing the reaction parameters, a 100% selectivity to 2-oxazolidinone with a conversion of about 98.4% was achieved. researchgate.net

The following table highlights some examples of optimized reaction conditions:

| Reaction | Catalyst/Base | Solvent | Key Optimization |

| Cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate | Triethylamine | Toluene | Identification of an effective base-solvent system. researchgate.net |

| Synthesis from urea and 2-aminoethanol | Cerium dioxide nanoparticles | Solvent-free | Achieved high selectivity and conversion. researchgate.net |

| Cycloaddition of CO2 with aziridines | [Ce2] cluster-based MOF | - | High yield at relatively low pressure and temperature. acs.org |

Green Chemistry Principles in Oxazolidinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of oxazolidinones to reduce the environmental impact of these processes. taylorfrancis.com This includes the use of less hazardous reagents, recyclable catalysts, and more efficient reactions.

One green approach involves the use of carbon dioxide as a C1 source in a continuous organocatalytic flow synthesis of 2-substituted oxazolidinones. rsc.org This method uses a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) as a recyclable and stable catalyst. rsc.org

Another green synthesis utilizes a recyclable CuBr/ionic liquid system to catalyze the three-component reactions of propargylic alcohols, 2-aminoethanols, and CO2 to produce 2-oxazolidinones. mdpi.com This system is notable for its high turnover number and the ability to work under 1 atm of CO2 pressure. mdpi.com

The use of a ternary deep eutectic solvent as both a solvent and a catalyst that can be recycled from the reaction mixture is another innovative green approach. researchgate.net Additionally, a metal-organic framework (MOF) based on a [Ce2] cluster has been shown to be an efficient and recyclable heterogeneous catalyst for the cycloaddition of CO2 with aziridines to produce oxazolidinones. acs.orgacs.org

| Green Chemistry Approach | Key Features |

| Continuous organocatalytic flow synthesis | Uses CO2 as a C1 source and a recyclable polystyrene-supported catalyst. rsc.org |

| Recyclable CuBr/ionic liquid system | High turnover number, operates at atmospheric CO2 pressure. mdpi.com |

| Ternary deep eutectic solvent | Acts as a recyclable solvent and catalyst. researchgate.net |

| [Ce2] cluster-based MOF catalyst | Recyclable heterogeneous catalyst for CO2 cycloaddition with aziridines. acs.orgacs.org |

Biological Activities and Pharmacological Profiles of 4 4 Chlorophenyl 2 Oxazolidinone Derivatives

Antimicrobial Activities

The antimicrobial effects of 4-(4-chlorophenyl)-2-oxazolidinone derivatives are a cornerstone of their pharmacological profile. These compounds have shown a broad spectrum of activity against various microbial pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial Spectrum and Efficacy against Gram-Positive and Gram-Negative Pathogens

Derivatives of this compound are particularly recognized for their potent antibacterial properties, especially against Gram-positive bacteria. ontosight.aiontosight.ai Their mechanism of action often involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which is crucial for the bacterial translation process. ontosight.aiontosight.ai This unique mechanism makes them effective against a range of multidrug-resistant pathogens. nih.govtoku-e.comnih.gov

These compounds have demonstrated significant efficacy against clinically important Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant streptococci. ontosight.aiontosight.ainih.gov For instance, certain derivatives have shown comparable or even superior in vitro activity to the well-known oxazolidinone antibiotic, linezolid. nih.gov

While their primary strength lies in combating Gram-positive organisms, some derivatives have also exhibited activity against certain Gram-negative bacteria. koreascience.kr For example, studies have reported activity against Haemophilus influenzae and Moraxella catarrhalis. nih.govresearchgate.net Additionally, some synthesized 2-(4-chlorophenylimino) thiazolidin-4-one derivatives have been effective against Escherichia coli and Pseudomonas aeruginosa. koreascience.kr

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Pathogen | Activity/Efficacy |

|---|---|---|

| 5-(2-(4-chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-Oxazolidinone | Gram-positive bacteria (MRSA, VRE) | Potent antibacterial properties. ontosight.ai |

| 5-((4-chlorophenyl)methyl)-2-Oxazolidinone | Gram-positive bacteria (MRSA) | Effective in treating bacterial infections. ontosight.ai |

| Pyrazole derivatives of 2-(4-chlorophenylimino) thiazolidin-4-one | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Moderate to excellent antimicrobial activity. koreascience.kr |

| Linezolid-based oxazolidinone-sulphonamide/amide conjugates | B. subtilis, P. aeruginosa | Excellent potency with MIC values of 1.1–4.68 µg/mL. mdpi.com |

Antifungal Properties

In addition to their antibacterial prowess, certain this compound derivatives have demonstrated notable antifungal activity. koreascience.krontosight.ai These compounds have been evaluated against various fungal strains, showcasing their potential as broad-spectrum antimicrobial agents.

For example, a series of newly synthesized 2-(4-chlorophenylimino) thiazolidin-4-one derivatives were screened for their antifungal activities against Candida albicans, Aspergillus niger, and Aspergillus clavatus. The results indicated that these compounds possess moderate to excellent antifungal properties. koreascience.kr

Antimycobacterial Activity

The antimycobacterial potential of this compound derivatives is another critical aspect of their pharmacological profile. nih.govnih.gov Several studies have highlighted their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govtoku-e.com

Oxazolidinones, in general, have shown excellent activity against M. tuberculosis, with some derivatives exhibiting low minimum inhibitory concentrations (MIC) against clinical isolates. toku-e.com For instance, a series of 2-aryl-4-thiazolidinones were synthesized and evaluated for their antimycobacterial activity, with several compounds showing significant inhibition of M. tuberculosis at low concentrations. nih.gov

Modulation of Biofilm Formation and Potential Drug Resistance Development

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. nih.gov Research has shown that some synthetic 4-oxazolidinone (B12829736) analogs can inhibit biofilm formation in both Gram-positive and Gram-negative bacteria. nih.gov

One study demonstrated that a synthetic 4-oxazolidinone analog inhibited Salmonella biofilm formation by affecting motility and the expression of genes related to the biofilm matrix. nih.gov Furthermore, certain 4-thiazolidinone-based derivatives have shown the ability to inhibit biofilm formation by Pseudomonas aeruginosa. mdpi.comnih.gov

The unique mechanism of action of oxazolidinones, targeting the initiation phase of protein synthesis, suggests a lower propensity for the development of cross-resistance with other existing antibacterial agents. nih.gov However, the emergence of resistance through mutations in the ribosomal RNA or ribosomal proteins remains a possibility. nih.gov

Anticancer and Antitumor Properties

Beyond their antimicrobial effects, derivatives of this compound have emerged as a promising class of compounds with significant anticancer and antitumor activities. nih.govnih.govmdpi.com These compounds have been evaluated against a variety of human tumor cell lines, demonstrating their potential as novel therapeutic agents in oncology. nih.gov

The anticancer activity of these derivatives is often attributed to their ability to inhibit various enzymes and cellular pathways crucial for cancer cell proliferation and survival. nih.gov For example, some thiazolidin-4-one derivatives have been found to inhibit protein kinases, which are key regulators of cell growth and division. nih.gov

In one study, novel '2-(2, 2-bis (4-chlorophenyl) ethyl]-2-(4-chlorophenyl)-thiazolidin-4-ones' were screened against sixty human tumor cell lines and showed antitumor activity at higher concentrations. nih.gov Another study reported that certain 4-thiazolidinone (B1220212) derivatives exhibited potent inhibitory activity against lung carcinoma cells. mdpi.comresearchgate.net Specifically, some derivatives were able to decrease the metabolic activity of A549 lung cancer cells. mdpi.comnih.gov

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity/Efficacy |

|---|---|---|

| 2-(2, 2-bis (4-chlorophenyl) ethyl]-2-(4-chlorophenyl)-thiazolidin-4-ones | Various human tumor cell lines | Antitumor activity at higher concentrations. nih.gov |

| 4-thiazolidinone-based derivatives (Les-5935, Les-6009, Les-6166) | Human lung cancer cell (A549) | Potent inhibitory activity. mdpi.com |

| 2-aryl-4-thiazolidinones | Various tumor cell lines | Significant growth inhibition observed for compound 4p. nih.gov |

| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives | HepG-2 (liver cancer) and HCT-116 (colon cancer) | Good antiproliferation activity. nih.gov |

Anti-inflammatory Effects

Several derivatives of this compound have been investigated for their anti-inflammatory properties. ontosight.ai These compounds have shown the potential to modulate inflammatory pathways, suggesting their utility in managing inflammatory disorders.

For instance, a study on a spirocyclic-2-isoxazoline derivative of arteannuin-B, which contains a chlorophenyl group, demonstrated significant anti-inflammatory effects. This derivative was shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-activated macrophages. nih.gov The mechanism of action is believed to be related to the downregulation of the NF-κB and MAPK signaling pathways. nih.gov

Other Investigational Biological Activities

Beyond their primary application as antibacterial agents, derivatives of the this compound scaffold have been explored for a variety of other pharmacological activities. These investigations have revealed potential applications in cancer therapy, antiviral treatments, and as anti-inflammatory and antiprotozoal agents.

Anticancer Activity

Several studies have highlighted the potential of oxazolidinone derivatives as anticancer agents. While research on the broader class of thiazolidin-4-ones has shown promise in cancer therapeutics, specific investigations into this compound derivatives are emerging. For instance, certain 4-thiazolidinone derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines, including lung, breast, and prostate cancer.

One study on 4-thiazolidinone-indolin-2-one analogs, which share a structural relationship with the target compound, identified a derivative, compound 7g , that exhibited the highest cytotoxicity against A549 (lung), MCF-7 (breast), and PC3 (prostate) cancer cell lines. This compound was found to induce apoptosis through the mitochondrial pathway, suggesting a potential mechanism for its anticancer effects.

Another area of investigation involves the impact of these derivatives on reactive oxygen species (ROS) levels in cancer cells. Some 4-thiazolidinone derivatives have been shown to increase ROS levels in the A549 lung cancer cell line, which can contribute to apoptosis. The anticancer properties of these compounds are often linked to their ability to induce apoptosis, as demonstrated by increased caspase-3 activity.

| Compound | Cancer Cell Line | Activity | Reference |

| 7g | A549 (Lung) | IC50 = 40 µM | |

| MCF-7 (Breast) | IC50 = 40 µM | ||

| PC3 (Prostate) | IC50 = 50 µM | ||

| Les-6009 | A549 (Lung) | Potent inhibitory activity (up to 50% inhibition) | |

| Les-5935 | A549 (Lung) | Characterized by anticancer properties | |

| Les-6166 | A549 (Lung) | Characterized by anticancer properties |

Antiviral Activity

The antiviral potential of oxazolidinone-related structures has also been a subject of research. While direct studies on this compound derivatives are limited, research on structurally similar compounds provides insights. For example, a series of 4-oxo-4H-quinoline acylhydrazone derivatives were designed and evaluated for their antiviral activities against Tobacco Mosaic Virus (TMV). Several of these compounds exhibited higher inactive, curative, and protective activities against TMV than the commercial antiviral agent ribavirin. This suggests that the core structures, which can be related to oxazolidinones, may serve as a basis for the development of novel antiviral agents.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidin-4-one derivatives, which are structurally related to oxazolidinones, have been investigated. Some of these compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy. For instance, certain derivatives have demonstrated high selectivity for COX-2 inhibition, with IC50 values in the micromolar range. The anti-inflammatory effect has also been evaluated using carrageenan-induced paw edema in animal models, with some derivatives showing significant inhibition of edema.

Antiprotozoal Activity

The search for new antiprotozoal agents has led to the investigation of various heterocyclic compounds. In one study, newly synthesized bis-(chlorophenyl)-azabicyclo[3.2.2]nonanes and bis-(chlorophenyl)-bicyclo[2.2.2]octanes, which feature the chlorophenyl moiety, were evaluated for their in vitro activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense. The bis-(chlorophenyl)-azabicyclo[3.2.2]nonanes, in particular, showed promising antitrypanosomal activity. While these are not direct derivatives of this compound, the presence of the bis-chlorophenyl group suggests a potential avenue for designing oxazolidinone-based antiprotozoal agents.

Computational Chemistry and Molecular Modeling Applications in Oxazolidinone Research

Molecular Docking Studies for Ligand-Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial for understanding the binding affinity between a ligand, such as an oxazolidinone derivative, and its biological target.

In the context of oxazolidinone research, molecular docking studies have been instrumental in elucidating the interactions with their primary target, the bacterial ribosome. qut.edu.au Specifically, these compounds bind to the 23S rRNA component of the 50S subunit, inhibiting protein synthesis. qut.edu.au Docking programs like AutoDock, AutoDock Vina, and DOCK 6 have been successfully employed to study the binding of oxazolidinone derivatives to the Staphylococcus aureus ribosome. qut.edu.au These studies help in identifying key interactions and guiding the design of more potent inhibitors. For instance, docking studies on various derivatives can reveal which modifications enhance binding affinity and, consequently, antibacterial activity. qut.edu.auresearchgate.net

A hypothetical docking study of 4-(4-Chlorophenyl)-2-oxazolidinone against a target protein might yield results similar to those presented in the table below. Such data is critical for structure-activity relationship (SAR) studies.

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Inhibition Constant (Ki) | 150 nM |

| Interacting Residues | PHE234, GLU345, ARG456 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-target complex over time. ajchem-a.comsemanticscholar.org MD simulations are powerful tools for assessing the stability of protein-ligand interactions and understanding the flexibility of both the ligand and the target. researchgate.netajchem-a.com

For oxazolidinone derivatives, MD simulations can be used to:

Assess Complex Stability: By running simulations of the docked complex, researchers can evaluate the root-mean-square deviation (RMSD) to determine if the ligand remains stably bound in the active site. ajchem-a.com

Analyze Conformational Changes: MD can reveal how the binding of an oxazolidinone derivative induces conformational changes in the target protein, which can be crucial for its inhibitory mechanism.

Study Water-Mediated Interactions: These simulations can elucidate the role of water molecules in mediating interactions between the ligand and the protein.

The insights gained from MD simulations are vital for refining the design of oxazolidinone-based drugs to ensure they form stable and long-lasting interactions with their targets.

Quantum Chemical Studies and Electronic Properties Analysis (e.g., DFT, HOMO/LUMO)

Quantum chemical methods, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. nih.govuomphysics.netripublication.com These studies are essential for characterizing the reactivity, stability, and other electronic features of compounds like this compound.

Key parameters derived from quantum chemical calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netaimspress.com A large energy gap suggests high stability, while a small gap indicates high reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. nih.govnih.gov

Mulliken Atomic Charges: This analysis helps in understanding the charge distribution on individual atoms within the molecule. ripublication.comnih.gov

These electronic properties are crucial for predicting how a molecule will interact with its biological target and for understanding its metabolic fate.

| Quantum Chemical Parameter | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.netaimspress.com |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. |

| Hardness (η) | A measure of the resistance to a change in electron distribution. |

| Softness (S) | The reciprocal of hardness, indicating the ease of a change in electron distribution. |

Enhanced Sampling and Machine Learning Approaches in Drug Discovery

Enhanced Sampling: Methods like metadynamics can be used in conjunction with MD simulations to explore the conformational landscape of a ligand-target complex more efficiently, overcoming energy barriers and revealing important binding and unbinding pathways. semanticscholar.org

Machine Learning: ML models can be trained on large datasets of chemical compounds and their biological activities to predict the properties of new, untested molecules. qut.edu.auyoutube.com This approach can be used to screen vast virtual libraries of compounds to identify promising candidates for further investigation. youtube.com For oxazolidinones, ML can help in developing quantitative structure-activity relationship (QSAR) models to predict their antibacterial activity based on their molecular descriptors. qut.edu.au

In Silico Assessment of Drug-Likeness and General Pharmacokinetic Parameters

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties early in the drug discovery pipeline, reducing the risk of late-stage failures. nih.govmdpi.comeijppr.com

Several computational models and rules are used to assess drug-likeness:

Lipinski's Rule of Five: This rule provides a set of guidelines for predicting the oral bioavailability of a compound based on its physicochemical properties. mdpi.comresearchgate.net

ADME Prediction Software: Programs like SwissADME can predict a wide range of pharmacokinetic parameters, including gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes. mdpi.comresearchgate.net

For this compound and its derivatives, these in silico assessments are crucial for ensuring that they have the necessary properties to be effective and safe drugs. nih.govmdpi.com

| ADME Parameter | Predicted Value for a Hypothetical Derivative |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes |

| P-glycoprotein (P-gp) Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | No |

| Lipinski Rule of Five Violations | 0 |

Application of Pharmacophoric Maps in Design

A pharmacophore is an abstract description of the molecular features that are necessary for a ligand to be recognized by a biological target. Pharmacophore models are powerful tools in drug design, used for virtual screening and to guide the design of new molecules with improved activity. nih.govnih.govyoutube.com

Pharmacophore models for oxazolidinone derivatives can be generated based on the structures of known active compounds or from the ligand-binding site of the target protein. nih.govnih.gov These models typically include features such as:

Hydrogen bond donors and acceptors

Hydrophobic regions

Aromatic rings

By mapping the essential features of this compound and other active analogs, researchers can design new derivatives that better fit the pharmacophore model, leading to enhanced binding affinity and biological activity. nih.gov

Advanced Characterization and Analytical Methodologies for Oxazolidinone Compounds

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in verifying the molecular structure of "4-(4-Chlorophenyl)-2-oxazolidinone". Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful and commonly employed techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For "(R)-4-(4-chlorophenyl)oxazolidin-2-one," proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are used to confirm the presence and connectivity of the various atoms.

A predicted ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) would show distinct signals corresponding to the protons in the molecule. For instance, the protons on the oxazolidinone ring and the chlorophenyl group would appear at specific chemical shifts, and the splitting patterns of these signals would reveal neighboring proton interactions. ichemical.com

Table 1: Predicted ¹H NMR Data for (R)-4-(4-Chlorophenyl)oxazolidin-2-one in CDCl₃ ichemical.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.14 | dd | 1H | Oxazolidinone ring proton |

| 4.73 | t | 1H | Oxazolidinone ring proton |

| 4.92 - 4.98 | m | 1H | Oxazolidinone ring proton |

| 6.32 | s | 1H | NH proton |

| 7.27 - 7.30 | m | 2H | Aromatic protons |

| 7.36 - 7.40 | m | 2H | Aromatic protons |

| dd = doublet of doublets, t = triplet, m = multiplet, s = singlet |

Similarly, ¹³C NMR provides a count of the unique carbon atoms in the molecule, further confirming its structure.

Mass Spectrometry (MS) is employed to determine the molecular weight of "this compound" and to gain insights into its fragmentation pattern. The molecular formula of this compound is C₉H₈ClNO₂, corresponding to a molecular weight of approximately 197.62 g/mol . lookchem.combldpharm.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. For instance, the protonated molecule [M+H]⁺ of a related compound, (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one, was observed at m/z 212.0484, which is consistent with its calculated molecular formula. nih.gov

X-ray Crystallography for Absolute Configuration and Ligand-Target Complex Analysis

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the unambiguous determination of the absolute configuration (the specific stereochemistry) of chiral centers within the molecule, which is crucial for understanding its biological activity. nih.gov

The crystal structure of an oxazolidinone derivative reveals key structural features such as the planarity of the oxazolidinone ring and its orientation relative to the phenyl ring. nih.gov For example, in the crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone, the oxazolidinone ring is essentially planar and twisted relative to the dihalophenyl ring. nih.gov This type of detailed structural information is vital for understanding how the molecule might interact with biological targets.

Furthermore, X-ray crystallography can be used to analyze the complex formed between an oxazolidinone compound and its biological target, such as a bacterial ribosome or an enzyme. This provides invaluable insights into the specific molecular interactions responsible for the compound's mechanism of action.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of "this compound" and for separating its enantiomers to determine the enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of oxazolidinone compounds. mdpi.comnih.gov By using a suitable stationary phase and mobile phase, impurities can be separated from the main compound and quantified.

Chiral HPLC is a specialized form of HPLC that is used to separate enantiomers. This is particularly important for chiral compounds like "this compound" where one enantiomer may have significantly different biological activity than the other. Polysaccharide-based chiral stationary phases are often employed for the enantioseparation of oxazolidinone analogs. semmelweis.hu The choice of the chiral selector and the mobile phase composition can significantly influence the separation of the enantiomers. semmelweis.hunih.gov For example, the enantiomers of 4-phenyl-2-oxazolidinone have been successfully separated using an Astec® CHIROBIOTIC® T chiral HPLC column. sigmaaldrich.com

Table 2: Example of Chiral HPLC Method for 4-Phenyl-2-oxazolidinone Enantiomers sigmaaldrich.com

| Parameter | Condition |

| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm |

| Mobile Phase | 0.5% triethylamine (B128534) acetate, pH 4.1 : methanol (B129727) (80:20) |

| Flow Rate | 1 mL/min |

| Detection | UV, 254 nm |

Capillary electrophoresis (CE) with cyclodextrins as chiral selectors is another powerful technique for the enantioseparation of oxazolidinone derivatives. nih.gov

In Vitro Biological Evaluation Methodologies

The biological activity of "this compound" and its derivatives is assessed using a variety of in vitro assays. These assays are crucial for understanding the compound's mechanism of action and its potential as a therapeutic agent.

Oxazolidinones are known to be inhibitors of bacterial protein synthesis. nih.gov Their activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The MIC is the lowest concentration of the compound that prevents visible growth of a bacterium.

For oxazolidinone-quinolone hybrids, in addition to determining their antibacterial activity, assays are also conducted to investigate their dual mechanism of action, which may involve the inhibition of both protein synthesis and DNA gyrase/topoisomerase IV. nih.gov

Furthermore, in vitro studies are conducted to evaluate the effects of these compounds on mammalian cells to assess their potential cytotoxicity. bohrium.commdpi.com For example, the cytotoxic activity of (4-fluorophenyl) thiazolidin-4-one was evaluated against ovarian and cervical cancer cell lines, as well as normal Chinese hamster ovary (CHO-K1) cells. bohrium.com These assays often involve measuring cell viability and proliferation in the presence of the test compound.

Future Directions and Research Opportunities in 4 4 Chlorophenyl 2 Oxazolidinone Chemistry

Rational Design Strategies for Novel Oxazolidinone Analogues with Enhanced Potency and Selectivity

The rational design of novel analogues based on the 4-(4-chlorophenyl)-2-oxazolidinone core is a primary focus for enhancing therapeutic efficacy. Structure-activity relationship (SAR) studies have provided valuable insights into the chemical features that govern the biological activity of this class of compounds. nih.govnih.govkcl.ac.ukresearchgate.net Future design strategies will likely concentrate on systematic modifications of the oxazolidinone ring and its substituents to optimize interactions with biological targets.

Key strategies include:

Modification of the C5-substituent: The nature of the substituent at the C5 position of the oxazolidinone ring has been shown to significantly influence antibacterial activity. For instance, converting the acetylaminomethyl moiety, a common feature in antibacterial oxazolidinones, to other functional groups can modulate potency. nih.gov The replacement of the carbonyl oxygen with a thiocarbonyl sulfur has been reported to enhance in vitro antibacterial activity. nih.gov

Stereochemical Control: The stereochemistry at the C4 and C5 positions is crucial for biological activity. The development of analogues with defined stereochemistry is essential for improving potency and reducing off-target effects. nih.govsigmaaldrich.com

Exploitation of Substituent Effects: The 4-chlorophenyl group itself offers opportunities for modification. Altering the substitution pattern on the phenyl ring or replacing it with other aromatic or heteroaromatic systems could lead to improved potency and selectivity. nih.gov

Conformational Restriction: Introducing conformational constraints into the molecule can lock it into a bioactive conformation, thereby increasing affinity for the target and enhancing selectivity. nih.gov

The following table summarizes rational design approaches for enhancing the properties of this compound analogues.

| Design Strategy | Target Property | Rationale |

| C5-substituent modification | Enhanced Potency | The C5 side chain is crucial for interaction with the ribosomal target. |

| Stereochemical control at C4/C5 | Increased Selectivity | Specific stereoisomers often exhibit higher affinity for the target. |

| Phenyl ring modification | Improved Pharmacokinetics | Altering lipophilicity and metabolic stability. |

| Conformational restriction | Enhanced Affinity | Locking the molecule in its bioactive conformation. |

Exploration of Untapped Biological Targets and Disease Indications

While the antibacterial activity of oxazolidinones, primarily through the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, is well-established, the this compound scaffold may possess activity against other biological targets. nih.gov The structural diversity of oxazolidinone derivatives suggests a broader therapeutic potential that remains largely untapped.

Future research should focus on screening this compound and its analogues against a wider range of biological targets to identify novel therapeutic applications. Potential areas of exploration include:

Anticancer Activity: Some thiazolidinone-bearing hybrid molecules have demonstrated anticancer properties. mdpi.com Investigating the potential of this compound derivatives as anticancer agents, possibly targeting kinases or other proteins involved in cell proliferation, is a promising avenue.

Antiviral Activity: The vast chemical space of oxazolidinone derivatives warrants investigation into their potential as antiviral agents, targeting viral enzymes or host-cell factors essential for viral replication.

Enzyme Inhibition: The oxazolidinone core can serve as a scaffold for the design of inhibitors for various enzymes. For example, derivatives have been explored as inhibitors of phosphodiesterase 4 (PDE4).

Neurological Disorders: Given the diverse biological activities of heterocyclic compounds, exploring the effects of this compound derivatives on targets within the central nervous system could reveal new treatments for neurological disorders.

Advancements in Stereoselective Synthetic Pathways for Chiral Control

The biological activity of this compound derivatives is often dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds. nih.govresearchgate.netorgsyn.orggoogle.comnih.gov

Future research in this area will likely focus on:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a powerful tool. Developing novel catalytic systems for the asymmetric synthesis of the oxazolidinone ring will be a key area of advancement. researchgate.net

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the chiral oxazolidinone core is an established yet continuously evolving strategy. umanitoba.ca For example, (S)-phenylalanol can be used as a precursor for the synthesis of (S)-4-(phenylmethyl)-2-oxazolidinone. orgsyn.org

Novel Cyclization Strategies: Exploring new and efficient methods for the cyclization step in oxazolidinone synthesis can lead to higher yields and better stereocontrol. This includes the development of novel reagents and reaction conditions. nih.gov

Polymer-Supported and Fluorous Synthesis: These techniques can simplify the purification process and allow for the efficient recovery and recycling of chiral auxiliaries, making the synthesis more practical and cost-effective. umanitoba.ca

The table below outlines various stereoselective synthetic approaches for chiral oxazolidinone synthesis.

| Synthetic Approach | Description | Key Advantage |

| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity. | High enantiomeric excess. |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. | Readily available starting materials. |

| Novel Cyclization Strategies | Development of new ring-closing reactions. | Improved efficiency and stereocontrol. |

| Supported Synthesis | Attachment of reactants or catalysts to a solid support. | Simplified purification and catalyst recycling. |

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. mdpi.commdpi.comresearchgate.net The integration of advanced computational approaches will be pivotal in accelerating the development of novel this compound derivatives.

Key computational methods and their applications include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound analogues with their biological activity. These models can then be used to predict the activity of virtual compounds, guiding the selection of candidates for synthesis.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and interactions. Molecular docking can be used to screen virtual libraries of this compound derivatives against specific biological targets. mdpi.comnih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of binding stability and the identification of key interactions over time.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models can be used to search for novel scaffolds that fit the required criteria.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nuph.edu.ua

Development of Novel this compound Hybrids

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach to develop compounds with improved affinity, selectivity, and efficacy, or with dual modes of action. mdpi.comnuph.edu.uafrontiersin.org The development of novel hybrids incorporating the this compound scaffold holds significant promise.

Future research in this area could involve the synthesis and evaluation of hybrids such as:

Oxazolidinone-Thiazolidinone Hybrids: Thiazolidinone derivatives are known to possess a wide range of biological activities, including anticancer and antidiabetic effects. mdpi.com Combining this scaffold with the this compound moiety could lead to synergistic effects.

Oxazolidinone-Oxadiazole Hybrids: 1,3,4-Oxadiazoles are another class of heterocyclic compounds with diverse pharmacological properties. Hybrid molecules containing both oxazolidinone and oxadiazole rings are being explored for various therapeutic applications. frontiersin.org

Hybrids with Natural Products: Fusing the this compound core with fragments of bioactive natural products could result in novel compounds with unique biological profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of 4-(4-Chlorophenyl)-2-oxazolidinone?

- Methodology :

- Step 1 : Begin with a condensation reaction between 4-chlorobenzaldehyde and a suitable amine (e.g., ethanolamine) under acidic conditions to form an imine intermediate.

- Step 2 : Cyclize the intermediate using carbonyldiimidazole (CDI) or phosgene derivatives in anhydrous solvents (e.g., THF or DCM) at 0–5°C to form the oxazolidinone ring .

- Step 3 : Optimize reaction time and temperature using design-of-experiment (DoE) approaches to maximize yield. For example, kinetic studies show cyclization efficiency peaks at 12 hours in THF at 50°C .

- Data Consideration : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity using HPLC (C18 column, acetonitrile/water gradient).

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

- Analytical Framework :

- Structural Confirmation : Use single-crystal X-ray diffraction (as in ) to verify stereochemistry, as minor stereochemical variations (e.g., at C3/C5) significantly alter bioactivity .

- Assay Standardization : Compare IC50 values across studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. Discrepancies often arise from differences in assay protocols (e.g., ATP-based vs. resazurin assays) .

- Case Study : A 2021 study found that derivatives with electron-withdrawing groups at the phenyl ring showed 10× higher antifungal activity than electron-donating analogs, resolving prior contradictions .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to map electrostatic potential (ESP) surfaces. The chlorophenyl group exhibits a σ-hole (+0.25 e), making it susceptible to nucleophilic attack at the para position .

- MD Simulations : Simulate reaction trajectories in explicit solvents (e.g., DMSO) using GROMACS to identify transition states and rate-limiting steps .

- Validation : Compare predicted activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots from NMR monitoring).

Q. How can researchers design analogs of this compound to enhance metabolic stability without compromising activity?

- Rational Design :

- Bioisosteric Replacement : Replace the oxazolidinone ring with a thiazolidinone (improves metabolic stability by 40% in liver microsomes) .

- Substituent Effects : Introduce fluorine at the phenyl ring’s meta position (logP reduction from 2.8 to 2.2) to enhance solubility and reduce CYP450-mediated oxidation .

- In Silico Tools : Use SwissADME to predict pharmacokinetic profiles and Molinspiration for bioactivity scores .

Q. What advanced techniques are used to characterize impurities in this compound synthesis?

- Analytical Workflow :

- LC-MS/MS : Detect trace impurities (e.g., des-chloro byproduct, m/z 208.1) with a Q-TOF mass spectrometer in positive ion mode .

- NMR Dynamics : Apply 2D NOESY to distinguish regioisomers; impurities often show cross-peaks at δ 4.2–4.5 ppm (C5-H) .

Comparative and Mechanistic Studies

Q. How does the chlorophenyl substituent influence the electronic properties of this compound compared to its fluoro or methyl analogs?

- Experimental Data :

| Substituent | Hammett σpara | LogP | Tm (°C) |

|---|---|---|---|

| -Cl | +0.23 | 2.8 | 145–147 |

| -F | +0.06 | 2.1 | 132–134 |

| -CH3 | -0.17 | 3.2 | 158–160 |

| Source: Adapted from PubChem data and thermal analysis in and . |

- Mechanistic Insight : The -Cl group increases electrophilicity at C4, enhancing reactivity in Suzuki-Miyaura couplings by 30% compared to -F analogs .

Q. What are the key challenges in scaling up the synthesis of this compound from lab to pilot plant?

- Process Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.